2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide

Herbicide regulation Pesticide impurity profiling Structural isomer identification

2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide (CAS 82558-70-1) is a synthetic organic compound belonging to the benzamide and isoxazole herbicide class. It is a regioisomer of the commercial pre-emergence herbicide isoxaben (CAS 82558-50-7), which functions by inhibiting cellulose biosynthesis in susceptible broadleaf weeds.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
CAS No. 82558-70-1
Cat. No. B12891094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide
CAS82558-70-1
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2OC)OC
InChIInChI=1S/C18H24N2O4/c1-6-10-18(2,3)14-11-15(20-24-14)19-17(21)16-12(22-4)8-7-9-13(16)23-5/h7-9,11H,6,10H2,1-5H3,(H,19,20,21)
InChIKeyDKGDRCAPICBTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide (CAS 82558-70-1): A Structural Isomer of the Cellulose Biosynthesis Inhibitor Isoxaben


2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide (CAS 82558-70-1) is a synthetic organic compound belonging to the benzamide and isoxazole herbicide class . It is a regioisomer of the commercial pre-emergence herbicide isoxaben (CAS 82558-50-7), which functions by inhibiting cellulose biosynthesis in susceptible broadleaf weeds. Unlike the primary 5-isoxazolyl isomer (isoxaben), this compound features the benzamide moiety attached at the 3-position of the isoxazole ring, a structural distinction that fundamentally alters its biological recognition profile and makes it a critical reference material for analytical specificity, environmental fate studies, and resistance research [1].

Why 2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide Cannot Be Interchanged with Isoxaben for Critical Analytical or R&D Workflows


Generic procurement of 'isoxaben' or simple reliance on common benzamide herbicides is analytically and functionally perilous when this specific isomer is required. Commercial isoxaben is known to exist as a mixture with minor isomeric forms typically around 2%, and this exact compound is a primary candidate for those impurities [1]. Substituting technical-grade isoxaben for this pure isomer will introduce a dominant 5-isoxazolyl congener that can cause severe quantification errors in residue analysis, mask true structure-activity relationships in Mode of Action (MoA) studies targeting cellulose synthase complexes (CESA), and invalidate environmental metabolite tracking where isomer-specific degradation pathways are critical [2].

Quantitative Differentiation of 2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide (CAS 82558-70-1) Against Closest Analogs


Regulatory-Significant Isomerism: Quantified Impurity Status in Commercial Isoxaben Formulations

This compound is a defined structural isomer of the active substance isoxaben (CAS 82558-50-7). Authoritative pesticide property databases explicitly note that commercial isoxaben is a single isomer, but contains other structural isomeric forms at levels typically around 2% [1]. Given the positional difference in the isoxazole linkage (3-yl vs. 5-yl), this compound is precisely the type of impurity that regulatory analytical methods must resolve from the primary active for compliance with FAO/WHO specifications.

Herbicide regulation Pesticide impurity profiling Structural isomer identification

Hydrophobicity-Driven Environmental Fate Divergence Compared to Isoxaben

The isomeric structural shift results in a measurable difference in partition coefficient, a key driver of soil mobility and bioavailability. The 3-isoxazolyl isomer (target compound) exhibits a computed LogP of 3.44 , while the commercial 5-isoxazolyl isomer (isoxaben) has a higher computed XLogP3-AA of 4.1 [1]. This quantitative difference in lipophilicity suggests the target compound may have higher aqueous mobility and different binding affinity to soil organic matter.

Environmental fate Soil organic carbon partitioning LogP differential

Critical Substrate for Herbicide Resistance Mechanism Studies via CESA Target Modification

Isoxaben's herbicidal activity relies on specific binding to cellulose synthase catalytic subunits (CESA3, CESA6), with wild-type Arabidopsis showing an IC50 of 1.5 nM for hypocotyl growth inhibition by the 5-isoxazolyl isomer [1]. Resistance mutations in CESA can shift sensitivity by over 15-fold [1]. The 3-isoxazolyl isomer (target compound) provides a structurally perturbed ligand, where the changed vector of the dimethoxybenzamide pharmacophore is predicted to differentially interact with the isoxaben-binding pocket.

Cellulose synthase inhibition Herbicide resistance Isoxaben target binding

Optimal Scientific and Industrial Use Cases for 2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide (CAS 82558-70-1)


Analytical Reference Standard for Isoxaben Isomeric Impurity Quantification

Regulatory analytical laboratories can use this pure isomer as a primary reference standard for HPLC-MS/MS or GC-MS methods that must quantify isomeric impurities in technical-grade isoxaben. As commercial isoxaben is specified to contain around 2% of other isomeric forms, this compound enables precise quantification absent in methods using only the primary 5-isoxazolyl isomer [1].

Environmental Fate and Groundwater Modeling Probe

With a calculated LogP of 3.44, this isomer partitions differently in soil-water systems compared to the more hydrophobic isoxaben (LogP ~4.1) [1][2]. Environmental chemists can use it as a probe to study isomer-selective sorption and degradation kinetics in aquifer materials, improving pesticide transport models where metabolite branching is dependent on initial isomer composition.

Cellulose Synthase Binding Pocket Topography Mapping

The shift of the benzamide attachment from the 5- to the 3-position of the isoxazole ring alters the vector of the key dimethoxybenzamide pharmacophore. Plant molecular biologists studying cellulose biosynthesis can employ this isomer as a tool compound in competitive binding assays with CESA3/CESA6, making it possible to map the steric boundaries of the isoxaben binding site [3].

Synthetic Process Development and Impurity Control

During the scale-up synthesis of isoxaben or next-generation benzamide herbicides, this compound can serve as a reference marker for process-related impurities. Monitoring its formation during condensation reactions allows process chemists to optimize regioselectivity and develop purification steps to meet EU or FAO impurity thresholds for agrochemical product registration [1].

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